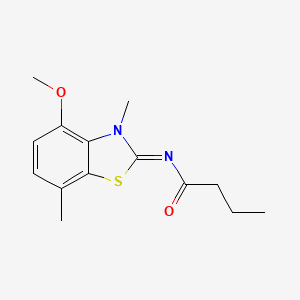

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide” is a chemical compound with the molecular formula C17H22N2O2S . It belongs to the class of benzothiazoles, which are heterocyclic compounds containing sulfur and nitrogen .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, which provide 2-unsubstituted benzothiazoles . Other methods involve the condensation of 2-aminothiophenol with aldehydes in DMF .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The compound also contains a methoxy group and a butanamide group attached to the benzothiazole ring .Chemical Reactions Analysis

Benzothiazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . They can also react with acid chlorides in a Regel-type transition-metal-free direct C-2 aroylation .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 318.14 Da . It has a complexity of 448 and a topological polar surface area of 67.2 . The compound has 2 rotatable bonds, 0 hydrogen bond donors, and 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Photosensitizers

Compounds related to N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide have been synthesized and characterized for their photophysical and photochemical properties, indicating potential use as photosensitizers in photodynamic therapy for cancer treatment. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Luminescent Materials for White Light Emission

Benzothiazole derivatives have been explored for their luminescent properties, leading to applications in white light emission. By doping structurally similar compounds into a polymer matrix, researchers achieved white-light emission with CIE chromaticity coordinates close to the saturated white-light region. This study showcases a simple method to fabricate white-light-emitting devices using benzothiazole derivatives (Lu et al., 2017).

Antifungal Agents

Benzothiazole compounds have demonstrated significant antifungal effects against various fungi, including Aspergillus terreus and Aspergillus niger. The synthesis and identification of these compounds reveal their potential as biologically active antifungal agents, opening pathways for developing new antifungal treatments (Jafar et al., 2017).

Corrosion Inhibitors

Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions has shown that these compounds offer higher stability and inhibition efficiency compared to previously reported inhibitors. The study highlights the potential of benzothiazole derivatives to be adsorbed onto surfaces, providing both physical and chemical corrosion resistance (Hu et al., 2016).

Antimicrobial and Anti-Inflammatory Activities

New Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehydes, along with their metal complexes, have shown antimicrobial activities against selected bacterial strains and inhibitory effects on carbonic anhydrase enzymes. These findings suggest their potential in antimicrobial and anti-inflammatory applications (Alyar et al., 2018).

Zukünftige Richtungen

Benzothiazoles, including “N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide”, have shown a wide range of biological activities, making them interesting targets for future research . Further studies could focus on exploring their potential applications in medicinal chemistry, as well as optimizing their synthesis methods .

Eigenschaften

IUPAC Name |

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-5-6-11(17)15-14-16(3)12-10(18-4)8-7-9(2)13(12)19-14/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKNSFIBOSMTFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2753228.png)

![Ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2753230.png)

![N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753232.png)

![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)

![3-butyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)